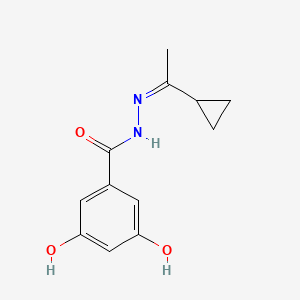![molecular formula C18H18FNO2 B5361512 N-(4-fluorobenzyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5361512.png)
N-(4-fluorobenzyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as Compound A, is a synthetic compound that has shown promise in various scientific research applications. This compound has a unique chemical structure that allows it to interact with specific biological targets, making it a valuable tool for studying various biochemical and physiological processes.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide A involves its interaction with specific biological targets, including enzymes and receptors. This compound A has been shown to inhibit the activity of various enzymes, including histone deacetylases and cyclooxygenases, which play important roles in cancer and inflammation, respectively. This compound A has also been shown to activate specific receptors, including peroxisome proliferator-activated receptors, which play important roles in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, the reduction of inflammation, the protection of neurons from oxidative stress, and the improvement of cognitive function. These effects are mediated through its interaction with specific biological targets, as described above.
実験室実験の利点と制限
The advantages of using N-(4-fluorobenzyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide A in lab experiments include its high purity, high yield, and specificity for specific biological targets. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many future directions for the research on N-(4-fluorobenzyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide A, including the development of more potent analogs, the optimization of its synthesis method, the identification of additional biological targets, and the exploration of its potential therapeutic applications in various diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成法
The synthesis of N-(4-fluorobenzyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide A involves several steps, including the reaction of 4-fluorobenzylamine with 4-chloro-3-nitrobenzoic acid to form an intermediate compound, which is then reduced using palladium on carbon to obtain the desired product. This synthesis method has been optimized to yield high purity and high yield of this compound A.
科学的研究の応用
N-(4-fluorobenzyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide A has been used in various scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound A has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, this compound A has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(2-methylprop-2-enoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-13(2)12-22-17-9-5-15(6-10-17)18(21)20-11-14-3-7-16(19)8-4-14/h3-10H,1,11-12H2,2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYXVMGSIAPDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-allyl-4-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5361437.png)
![N-[1-[(butylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5361442.png)
![2-(2-hydroxyphenyl)-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)acetamide](/img/structure/B5361450.png)
![2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5361460.png)
![1-allyl-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5361466.png)


![N'-[1-(4-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5361486.png)
![5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine](/img/structure/B5361488.png)

![1-({4-[(isoxazol-3-ylmethyl)(methyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}carbonyl)cyclopropanecarbonitrile](/img/structure/B5361495.png)


![2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5361540.png)